N,N-diethyl-2-isothiocyanatoethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

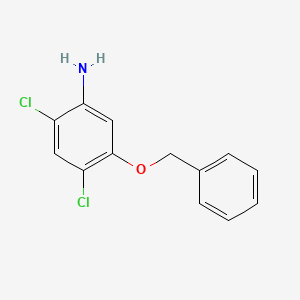

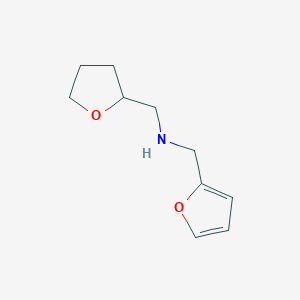

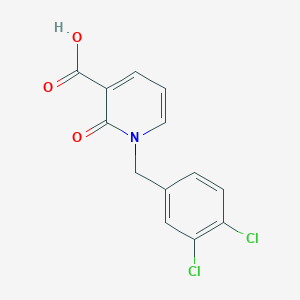

N,N-diethyl-2-isothiocyanatoethanamine is a compound that is related to the chemistry of isothiocyanates, which are organic compounds containing the isothiocyanate group (-N=C=S). These compounds are known for their reactivity and have been studied in various contexts, including their interactions with organometallic compounds and their role in the synthesis of complex molecules such as heterocycles .

Synthesis Analysis

The synthesis of N,N-diethyl-2-isothiocyanatoethanamine and related compounds involves the reaction of isothiocyanates with organometallic compounds. For example, the stepwise addition of isothiocyanates to N-trimethylstannyl(diphenylmethylene)amine results in the formation of consecutive insertion products . Similarly, the synthesis of N-isothiocyanates has been achieved through various methods, including the rearrangement of carbamoyl azides, ring opening of heterocycles, and thermolysis of hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing the isothiocyanate group can be complex. For instance, the crystal and molecular structure of a nickel(II) complex with a related ligand, diisothiocyanato-[NN-bis-(2-diethylaminoethyl)-2-diphenylarsinoethylamine-NNN], has been determined using X-ray diffraction methods. This complex exhibits a five-coordinate geometry around the nickel atom, indicative of the potential for complex geometries in compounds with isothiocyanate-related ligands .

Chemical Reactions Analysis

Isothiocyanates are known to participate in a variety of chemical reactions. They can react with organometallic compounds, such as N-trimethylsilyl(diphenylmethylene)amine, leading to the selective cleavage of the Si–N bond and the formation of insertion products. These products can further undergo [4+2] cycloadditions with isocyanates to yield triazinones . The reactivity of N-isothiocyanates includes their propensity to dimerize due to their amphoteric character, but this reactivity can be controlled through the use of masked precursors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,N-diethyl-2-isothiocyanatoethanamine are not detailed in the provided papers, the properties of isothiocyanates and related compounds can be inferred. Isothiocyanates are generally reactive intermediates, and their properties can be manipulated through the use of different substituents and reaction conditions. The reactivity and the ability to form stable complexes with metals, as seen in the nickel(II) complex, suggest that these compounds can exhibit a range of physical and chemical behaviors depending on their environment and the ligands attached to them .

Applications De Recherche Scientifique

Synthesis and Reactivity

N-isocyanates and N-isothiocyanates have been explored for their unique reactivity and potential in synthesizing complex molecules. Vincent-Rocan and Beauchemin (2016) reviewed the development of methods for synthesizing these compounds and their applications in creating heterocycles present in agrochemicals and pharmaceuticals. Their high reactivity is managed through the use of masked precursors to enable more complex reactions, suggesting potential utility in synthesizing bioactive molecules or materials with specific properties (Vincent-Rocan & Beauchemin, 2016).

Magnetic Properties

Bhowmik et al. (2010) studied nickel(II) thiocyanate complexes with tridentate Schiff bases, demonstrating the synthesis and magnetic properties of these complexes. The research shows how the structural configuration of thiocyanates with metal ions can influence magnetic properties, indicating potential applications in magnetic materials and coordination chemistry (Bhowmik et al., 2010).

Phytochemical Analysis

Al-Rubaye et al. (2017) conducted a phytochemical screening of Malva sylvestris, identifying various bioactive compounds including isothiocyanates. This study highlights the presence of such compounds in natural extracts and their potential antibacterial and anti-inflammatory properties, suggesting possible applications in developing natural health products or pharmaceuticals (Al-Rubaye, Falih Kaizal, & Hameed, 2017).

Propriétés

IUPAC Name |

N,N-diethyl-2-isothiocyanatoethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-3-9(4-2)6-5-8-7-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJRIHCUCYPGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378205 |

Source

|

| Record name | N,N-diethyl-2-isothiocyanatoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-isothiocyanatoethanamine | |

CAS RN |

32813-52-8 |

Source

|

| Record name | N,N-diethyl-2-isothiocyanatoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl(2-isothiocyanatoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)